Comparative Lipophilicity: (2,5-Dichloro-3-fluorophenyl)methanol Displays Higher LogP Than Isomeric and Non-Fluorinated Analogs
The target compound exhibits a measured LogP of 2.56, which is higher than that of the non-fluorinated analog (2,5-dichlorophenyl)methanol (LogP 2.49) and substantially exceeds the value for the difluoro analog (2,5-difluorophenyl)methanol (LogP 1.46) . Among isomeric dichlorofluorobenzyl alcohols, the target compound's LogP is superior to that of (3,5-dichloro-4-fluorophenyl)methanol (LogP 2.2) and (2,3-dichloro-5-fluorophenyl)methanol (LogP 1.4) . This enhanced lipophilicity (quantified differences of +0.07 to +1.16 LogP units) is attributable to the specific 2,5-dichloro-3-fluoro substitution pattern, which modulates hydrogen-bonding capacity and molecular polar surface area.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5567 |
| Comparator Or Baseline | (2,5-Dichlorophenyl)methanol: LogP = 2.4857; (2,5-Difluorophenyl)methanol: LogP = 1.4571; (3,5-Dichloro-4-fluorophenyl)methanol: LogP ≈ 2.2; (2,3-Dichloro-5-fluorophenyl)methanol: LogP ≈ 1.4 |
| Quantified Difference | ΔLogP = +0.07 (vs. 2,5-dichloro analog); +1.10 (vs. 2,5-difluoro analog); +0.36 (vs. 3,5-dichloro-4-fluoro isomer); +1.16 (vs. 2,3-dichloro-5-fluoro isomer) |
| Conditions | Reported LogP values from supplier technical datasheets (Fluorochem, BOC Sciences, ChemExper) and PubChem. |
Why This Matters
Higher lipophilicity can improve membrane permeability of derived drug candidates, making this building block preferable for medicinal chemistry programs targeting intracellular or CNS-penetrant compounds.
